Fmoc-Ala-OH-15N
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.
Mode of Action
The mode of action of this compound involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
This compound plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of this compound’s action . Additionally, the storage conditions of this compound can impact its stability, with a recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-OH-15N is involved in various biochemical reactions. It is commonly used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-OH-15N undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in coupling reactions.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Deprotection: The major product is L-alanine-15N.
Coupling: The major products are peptides with the Fmoc group still attached or fully deprotected peptides.
Substitution: The major products are substituted alanine derivatives.
Scientific Research Applications
Chemistry
Fmoc-Ala-OH-15N is widely used in the synthesis of isotopically labeled peptides for nuclear magnetic resonance (NMR) studies. The nitrogen-15 label provides a unique NMR signal, allowing researchers to study the structure and dynamics of peptides and proteins .
Biology
In biological research, this compound is used to create labeled peptides for studying protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic label helps in tracking and quantifying peptides in complex biological systems .
Medicine
In medical research, isotopically labeled peptides synthesized from this compound are used in drug development and pharmacokinetic studies. These peptides help in understanding the metabolism and distribution of peptide-based drugs .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. The isotopic label aids in quality control and ensures the consistency of the final product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N
Fmoc-Val-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-valine-15N
Fmoc-Leu-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-leucine-15N
Uniqueness
Fmoc-Ala-OH-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, this compound offers a balance of simplicity and versatility, making it a preferred choice for various applications in peptide synthesis and research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DKOIJTIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456747 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117398-49-9 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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